Sodium hydrosulfide

Description

This compound, solution appears as a colorless to light-yellow liquid. Corrosive to metals and tissue. It is used in paper pulping, manufacturing dyes and dehairing hides.

Properties

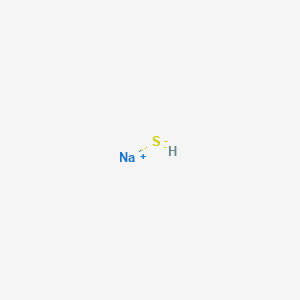

IUPAC Name |

sodium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2S/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHCSLBZRBJJCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HS.Na, NaHS, HNaS | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium hydrosulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hydrosulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029738 | |

| Record name | Sodium hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium hydrosulfide is a colorless to light yellow crystalline solid or fused mass. It is corrosive to skin and metal. Used in paper pulping, manufacturing dyes, and dehairing hides., Sodium hydrosulfide, solution appears as a colorless to light-yellow liquid. Corrosive to metals and tissue. It is used in paper pulping, manufacturing dyes and dehairing hides., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to colorless crystals with an odor of hydrogen sulfide; [NIOSH] Highly hygroscopic; [Merck Index] Solution is light yellow to red with an odor of rotten eggs; [CHRIS] White or yellow crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfide (Na(SH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999), Boiling point at 1 atm: (approx) 212 °F= 100 °C= 373 deg K. /Sodium Hydrosulfide Solution/ | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALCOHOL, ETHER, In water, 50 g/100 cu cm water at 22 °C., Solubility in water, g/100ml at 20 °C: 50-60 (good) | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.79 /as per source/, 1.8 g/cm³ | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

49.12 mmHg (USCG, 1999), 49.0 [mmHg], negligible | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrogen sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Sulfide of heavy metals. | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombohedric-cubic crystals. White to colorless., Colorless rhombohedral crystals. | |

CAS No. |

16721-80-5 | |

| Record name | SODIUM HYDROSULFIDE, SOLID, WITH LESS THAN 25% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16721-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydrosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016721805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium sulfide (Na(SH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWU2KQ177W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HYDROGENSULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1710 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

63 °F (USCG, 1999), 350 °C, Turns yellow upon heating in dry air, changing to orange at higher temperatures. Forms a black liquid at the melting point. Gives a blue-green solution in dimethylformamide. Very hygroscopic. Readily hydrolyzed in moist air to NaOH and Na2S. | |

| Record name | SODIUM HYDROSULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROSULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Sodium Hydrosulfide as a Hydrogen Sulfide Donor in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (H₂S) has been identified as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in a vast array of physiological and pathophysiological processes. To study its effects, researchers rely on H₂S donor compounds. Among the most widely used are inorganic sulfide salts, with sodium hydrosulfide (NaHS) being a primary choice due to its simplicity and ability to rapidly release H₂S.[1][2][3]

This technical guide provides an in-depth overview of NaHS as an H₂S donor for biological research. It covers its chemical properties, mechanism of H₂S release, detailed experimental protocols, and its role in key signaling pathways, supported by quantitative data and visual diagrams.

Chemical and Physical Properties of this compound (NaHS)

NaHS is an inorganic compound that serves as a direct and instantaneous source of sulfide ions in solution.[1] It is essential for researchers to understand its fundamental properties to ensure proper handling, storage, and application in experimental settings.

| Property | Description | Citations |

| Chemical Formula | NaHS | [4][5][6] |

| Appearance | Colorless to light-yellow crystalline solid; often hygroscopic (absorbs moisture from the air). Industrial solutions are typically orange or yellow. | [4][7][8][9] |

| Molar Mass | 56.06 g/mol | [6] |

| Solubility | Readily soluble in water, alcohol, and ether. In water, solubility is approximately 50-60 g/100 mL at 20-22°C. | [4][6] |

| Stability | Solid NaHS is stable but hygroscopic. Aqueous solutions are stable but should be freshly prepared for experiments, as they can oxidize when in contact with air. It is recommended not to store aqueous solutions for more than one day. | [8][9][10] |

| pH | Aqueous solutions are strongly alkaline, with a typical pH range of 11.5 to 12.5. | [11][12] |

| Odor | Has a characteristic strong odor of hydrogen sulfide ("rotten eggs") due to hydrolysis from atmospheric moisture. | [4][11][12] |

Mechanism of H₂S Release

Unlike slow-release donors, NaHS provides immediate access to H₂S upon dissolution in an aqueous medium.[1] When dissolved in water or buffer, NaHS rapidly dissociates and establishes a pH-dependent equilibrium between the hydrosulfide ion (HS⁻), hydrogen sulfide (H₂S), and the sulfide ion (S²⁻).[13][14]

At physiological pH (~7.4), the majority of the sulfide exists as HS⁻ (approx. 70-80%), with a smaller fraction as H₂S (approx. 20-30%). The concentration of S²⁻ is negligible. The rapid nature of this equilibrium means NaHS acts as an instantaneous H₂S donor, causing a rapid spike in H₂S concentration.[15]

Figure 1: Mechanism of H₂S release from NaHS in aqueous solution.

Experimental Protocols

Precise and consistent preparation and handling of NaHS are critical for reproducible experimental results.

Preparation of NaHS Stock Solution (e.g., 100 mM)

-

Safety First: Always handle solid NaHS and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. H₂S gas is highly toxic.[11][12]

-

Weighing: Weigh the required amount of NaHS hydrate solid. Due to its hygroscopic nature, this should be done quickly. For a 100 mM solution, use the formula: Mass (g) = 0.1 mol/L * Molar Mass (g/mol) * Volume (L). (Note: Adjust for the purity of the NaHS hydrate, which is often ~65%[10]).

-

Dissolution: In the fume hood, dissolve the weighed NaHS in a deoxygenated, high-purity aqueous buffer (e.g., PBS, pH 7.2-7.4) or isotonic saline.[10] Degassing the buffer (e.g., by bubbling with nitrogen gas) is recommended to minimize oxidation.

-

pH Adjustment: The dissolution of NaHS will make the solution highly alkaline. Cautiously adjust the pH to the desired physiological level (e.g., 7.4) using an acid like HCl. Perform this step slowly and carefully in the fume hood , as acidification dramatically increases the release of toxic H₂S gas.[11][12]

-

Final Volume & Storage: Bring the solution to the final desired volume. The stock solution should be prepared fresh for each experiment. If temporary storage is unavoidable, place it in a tightly sealed container at 4°C for no more than a few hours. Do not store aqueous solutions for more than one day.[10]

Administration in In Vitro Models

-

Cell Culture: Culture cells to the desired confluency in standard media.

-

Dilution: Immediately before use, dilute the fresh NaHS stock solution to the final working concentration in the appropriate cell culture medium.

-

Treatment: Replace the existing medium with the NaHS-containing medium.

-

Incubation: Incubate the cells for the desired experimental duration. Be aware that due to the rapid release and subsequent dissipation of H₂S, the effective concentration will decrease over time. For longer-term studies, repeated administration or the use of a slow-release donor may be more appropriate.[15]

Administration in In Vivo Models

-

Solution Preparation: Prepare the NaHS solution in sterile, isotonic saline immediately before injection.

-

Dosage: The dosage can vary significantly depending on the animal model and research question. Common dosages range from micromoles/kg to mg/kg. For example, a dose of 5.6 mg/kg has been used to study cardiovascular effects in rats.[16]

-

Route of Administration: The most common route is intraperitoneal (i.p.) injection. Intravenous (i.v.) injection is also used for studying acute cardiovascular responses.[17]

-

Timing: NaHS is typically administered shortly before an induced injury (pre-treatment) or during/after the event (post-treatment), depending on the experimental design.

Figure 2: General experimental workflow for preparing and using NaHS.

Biological Applications and Signaling Pathways

NaHS has been instrumental in elucidating the roles of H₂S in numerous biological systems. Its effects are often dose-dependent, with lower concentrations typically being cytoprotective and higher concentrations potentially being cytotoxic.[18][19]

Cardiovascular System

NaHS has demonstrated protective effects in models of myocardial infarction and ischemia-reperfusion injury.[20][21] It can reduce infarct size, decrease fibrosis, and improve cardiac function.[21] Intravenous administration of NaHS can cause dose-dependent decreases in blood pressure and heart rate.[17]

Nervous System

In the brain, NaHS has been shown to be neuroprotective.[22] It can protect neurons from oxygen-glucose deprivation, ameliorate cognitive dysfunction, and reduce neuroinflammation.[22][23] These effects are partly mediated by its ability to reduce oxidative stress and apoptosis.[22][24]

Inflammation and Oxidative Stress

A primary mechanism of H₂S action is the modulation of inflammation and oxidative stress. NaHS treatment can decrease levels of pro-inflammatory cytokines and reduce oxidative markers like malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[3][24][25][26]

Key Signaling Pathways

-

Keap1-Nrf2 Pathway: H₂S is a potent activator of the Nrf2 antioxidant response pathway. NaHS induces the S-sulfhydration of cysteine residues on Keap1, the repressor protein of Nrf2.[25] This modification prevents Keap1 from targeting Nrf2 for degradation. Consequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[20][21][25]

Figure 3: H₂S-mediated activation of the Keap1-Nrf2 antioxidant pathway.

-

MAPK Signaling: H₂S donors like NaHS can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 pathway. For instance, NaHS has been shown to restore ERK1/2 activation that was inhibited by oxygen-glucose deprivation, contributing to its neuroprotective effects.[22] H₂S can also upregulate acid-sensing ion channels (ASICs) via the MAPK-Erk1/2 signaling pathway.[27][28]

-

Ion Channel Modulation: H₂S influences the activity of various ion channels. It has been shown to enhance currents through voltage-gated sodium and N-type calcium channels.[29][30] It can also modulate potassium channels and T-type calcium channels, thereby affecting neuronal excitability and vascular tone.[31][32]

Quantitative Data Summary

The following tables summarize effective concentrations and observed effects of NaHS in various biological models as reported in the literature.

Table 1: Effective Concentrations of NaHS in In Vitro Models

| Model System | Concentration | Observed Effect | Citations |

| Primary Hippocampal Neurons | 250 µM | Protection against oxygen-glucose deprivation (OGD) induced injury. | [22] |

| Cultured Hypothalamus Neurons | 30 - 300 µM | Potentiation of acid-sensing ion channel (ASIC) currents. | [27] |

| HL-1 Cardiomyocytes | 100 µM | Decreased oxidative stress and increased ATP synthesis in TNF-α-treated cells. | [33] |

| Porcine Vascular Stem Cells | 10 µM | Influenced gene expression profile over 21 days without significant toxicity. | [18] |

| Neurons of Subfornical Organ | 1 mM | Enhanced peak currents of voltage-gated sodium and N-type calcium channels. | [29] |

| Human Plasma | 1 - 10 mM | Pro-oxidative effects (increased lipid peroxidation, carbonyl formation). | [19] |

Table 2: Effects of NaHS in In Vivo Models

| Animal Model | Dosage / Route | Observed Effect | Citations |

| Rats (Chronic Stress) | 5.6 mg/kg | Alleviated hypertension and restored vascular function. | [16] |

| Rats (Anesthetized) | 0.03 - 0.5 mg/kg (i.v.) | Dose-related decrease in blood pressure and heart rate. | [17] |

| Mice (Doxorubicin-induced cardiomyopathy) | Not specified | Reduced MPO activity and MDA levels; increased SOD and GSH-Px activity. | [26] |

| Rats (High-Fat Diet) | Daily i.p. injection | Ameliorated impairment in memory and learning; reduced anxiety and oxidative stress. | [24] |

Comparison with Other H₂S Donors

While NaHS is invaluable, its rapid, uncontrolled release profile does not mimic the slow, regulated endogenous production of H₂S.[2][15] This has led to the development of other classes of donors.

| H₂S Donor | Class | Release Profile | Key Characteristics | Citations |

| This compound (NaHS) | Inorganic Salt | Rapid / Instantaneous | Simple, inexpensive, high H₂S burst. Release is difficult to control. | [1][15] |

| GYY4137 | Lawesson's Reagent Derivative | Slow | Water-soluble, releases H₂S over hours to days via hydrolysis. Better mimics endogenous production. | [2][15][34] |

| Lawesson's Reagent | Thionylating Agent | Slow | Poor water solubility limits its biological applications. | [2][15] |

| Diallyl Trisulfide (DATS) | Natural (Garlic-derived) | Thiol-dependent | Requires interaction with cellular thiols (e.g., glutathione) to release H₂S. | [35] |

Limitations and Considerations

-

Rapid Release Kinetics: The "burst" release from NaHS can lead to pharmacological effects that may not be representative of physiological H₂S signaling.[15]

-

pH Sensitivity: The amount of free H₂S gas released is highly dependent on the pH of the solution. Acidic conditions drastically increase H₂S evolution, which is a major safety concern.[11][12]

-

Pro-oxidant Effects: While often acting as an antioxidant, high concentrations of NaHS (in the millimolar range) can exert pro-oxidant effects.[19]

-

Solution Instability: Aqueous NaHS solutions are prone to oxidation and should always be prepared fresh.[10]

Conclusion

This compound is a foundational tool in the study of hydrogen sulfide biology. Its utility as a rapid and direct H₂S donor has been essential for identifying the gasotransmitter's role in a multitude of cellular functions and signaling pathways, from cardiovascular protection to neuromodulation. However, researchers must remain cognizant of its chemical properties, particularly its rapid release kinetics and pH sensitivity, and select it as a donor when a rapid, bolus-like delivery of H₂S is experimentally appropriate. For studies requiring a simulation of steady, endogenous H₂S production, slow-release donors should be considered. By understanding the principles and protocols outlined in this guide, scientists can effectively and safely leverage NaHS to further unravel the complex and promising biology of hydrogen sulfide.

References

- 1. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | NaHS | CID 28015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Properties and Applications of this compound - Knowledge [ruisterchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. This compound | 16721-80-5 [chemicalbook.com]

- 9. unitedchemicalcn.com [unitedchemicalcn.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. ausimm.com [ausimm.com]

- 12. genesisenergy.com [genesisenergy.com]

- 13. researchgate.net [researchgate.net]

- 14. Industrial Manufacturing of Aqueous Solutions of Sodium Sulfhydrate (NaHS 43%) in a Multi-Phase Reactor [openchemicalengineeringjournal.com]

- 15. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Reverts Chronic Stress-Induced Cardiovascular Alterations by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of cardiovascular responses to the H2S donors Na2S and NaHS in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Hydrogen Sulfide Donor NaHS on Porcine Vascular Wall-Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effect of Hydrogen Sulfide on Different Parameters of Human Plasma in the Presence or Absence of Exogenous Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. NaHS Protects against the Impairments Induced by Oxygen-Glucose Deprivation in Different Ages of Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Administration of NaHS Attenuates Footshock-Induced Pathologies and Emotional and Cognitive Dysfunction in Triple Transgenic Alzheimer’s Mice [frontiersin.org]

- 24. Chronic NaHS treatment improves spatial and passive avoidance learning and memory and anxiety-like behavior and decreases oxidative stress in rats fed with a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. H2S as a Bridge Linking Inflammation, Oxidative Stress and Endothelial Biology: A Possible Defense in the Fight against SARS-CoV-2 Infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Item - Effect of NaHS on inflammatory response and oxidative stress in heart. - Public Library of Science - Figshare [plos.figshare.com]

- 27. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels <i>via</i> the MAPK-Erk1/2 Signaling Pathway [ouci.dntb.gov.ua]

- 29. Actions of a hydrogen sulfide donor (NaHS) on transient sodium, persistent sodium, and voltage-gated calcium currents in neurons of the subfornical organ - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.physiology.org [journals.physiology.org]

- 31. Interaction of H2S with Calcium Permeable Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Hydrogen sulfide increases excitability through suppression of sustained potassium channel currents of rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. 2024.sci-hub.ru [2024.sci-hub.ru]

The Multifaceted Role of Sodium Hydrosulfide (NaHS) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of sodium hydrosulfide (NaHS), a commonly used hydrogen sulfide (H₂S) donor, in critical cellular signaling pathways. As a key gasotransmitter, H₂S, and by extension its donor NaHS, has emerged as a significant modulator of a wide array of physiological and pathophysiological processes. This document synthesizes key findings on its role in apoptosis, inflammatory signaling, cell survival and proliferation pathways, and its interaction with ion channels and reactive oxygen species (ROS), presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism: Protein Persulfidation

A primary mechanism through which NaHS exerts its effects is via protein persulfidation . This post-translational modification involves the addition of a second sulfur atom to the thiol group of a cysteine residue within a target protein, converting it from R-SH to R-SSH.[1][2][3] This reversible modification can alter the protein's structure, function, and interaction with other molecules, thereby modulating downstream signaling events.[1][2] The tag-switch assay is a common method to detect persulfidated proteins.[1]

Modulation of Apoptosis Signaling Pathways

NaHS has been demonstrated to have significant anti-apoptotic effects in various models, including hemorrhagic shock.[4][5] It can interfere with both the extrinsic and intrinsic apoptotic pathways.

Key Findings:

-

In a rat model of hemorrhagic shock, NaHS administration significantly reduced the number of apoptotic cells in heart tissue.[4]

-

NaHS treatment has been shown to decrease the expression of key proteins in the extrinsic apoptotic pathway, including Fas and Fas ligand (FasL).[4]

-

The activation of caspase-8 and caspase-3, critical executioner caspases, is also inhibited by NaHS.[4][5]

Quantitative Data on NaHS and Apoptosis-Related Protein Expression

| Protein | Model | Treatment | Change in Expression/Activity | Reference |

| Fas | Rat Hemorrhagic Shock | NaHS (28 μmol/kg, i.p.) | Decreased | [4] |

| FasL | Rat Hemorrhagic Shock | NaHS (28 μmol/kg, i.p.) | Decreased | [4] |

| Active Caspase-8 | Rat Hemorrhagic Shock | NaHS (28 μmol/kg, i.p.) | Decreased | [4][5] |

| Active Caspase-3 | Rat Hemorrhagic Shock | NaHS (28 μmol/kg, i.p.) | Decreased | [4][5] |

| Bax | H₂O₂-treated HTR-8/SVneo cells | NaHS | Decreased | [6] |

| Bcl-2 | H₂O₂-treated HTR-8/SVneo cells | NaHS | Increased | [6] |

| p53 Phosphorylation | H₂O₂-treated HTR-8/SVneo cells | NaHS | Decreased | [6] |

Experimental Protocols

TUNEL Staining for Apoptosis Detection:

-

Tissue Preparation: Harvested heart tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Permeabilization: Sections are deparaffinized, rehydrated, and then permeabilized with proteinase K.

-

Labeling: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture is applied to the sections to label the 3'-OH ends of fragmented DNA.

-

Detection: Labeled cells are visualized using a fluorescent microscope. The number of TUNEL-positive (apoptotic) cells is counted and compared across different treatment groups.[4]

Western Blotting for Protein Expression Analysis:

-

Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Fas, FasL, Caspase-3, Caspase-8), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7]

Signaling Pathway Diagram: NaHS in Apoptosis

Caption: NaHS inhibits the extrinsic apoptosis pathway by downregulating Fas and FasL expression.

Regulation of Inflammatory Signaling: The NF-κB Pathway

NaHS has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Key Findings:

-

NaHS can inhibit the activation of the IKK/IκB/NF-κB signaling pathway.[9]

-

In models of inflammation, NaHS treatment leads to a reduction in the phosphorylation of p65 and IκBα, key steps in NF-κB activation.[7]

-

Consequently, the nuclear translocation of the active p65 subunit of NF-κB is diminished, leading to decreased expression of downstream inflammatory mediators.[7]

Quantitative Data on NaHS and NF-κB Pathway Components

| Protein | Model | Treatment | Change in Expression/Activity | Reference |

| Phospho-p65 | Diabetic Rat Skin Wound | NaHS | Decreased | [7] |

| Phospho-IκBα | Diabetic Rat Skin Wound | NaHS | Decreased | [7] |

| Nuclear p65 | Diabetic Rat Skin Wound | NaHS | Decreased | [7] |

Signaling Pathway Diagram: NaHS and NF-κB

Caption: NaHS inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Involvement in PI3K/Akt and MAPK/ERK Survival and Proliferation Pathways

NaHS influences cell survival, proliferation, and metabolism through its interaction with the PI3K/Akt and MAPK/ERK signaling cascades. The effects can be context-dependent, sometimes promoting survival and other times inhibiting proliferation, particularly in cancer cells.

Key Findings:

-

PI3K/Akt Pathway: NaHS can activate the PI3K/Akt pathway, which is known to play a crucial role in cell survival and in protecting against oxidative stress.[10] In some contexts, NaHS-mediated activation of Akt is associated with cardioprotection and attenuation of apoptosis.[11] Conversely, in certain cancer cell lines, modulation of this pathway can contribute to anti-proliferative effects.[12]

-

MAPK/ERK Pathway: The influence of NaHS on the MAPK/ERK pathway is complex. In some instances, NaHS attenuates the activation of p38 MAPK, contributing to its anti-inflammatory effects.[13] In other scenarios, it can restore ERK1/2 phosphorylation, offering neuroprotection.[14][15] However, in neuroblastoma cells, NaHS has been shown to decrease the levels of ERK-1 and ERK-2, contributing to its anti-cancer activity.[16]

Quantitative Data on NaHS and PI3K/Akt & MAPK/ERK Pathways

| Protein | Model | NaHS Concentration | Effect | Reference |

| Phospho-Akt | Mimetic Aging Rat Model | - | Increased | [10] |

| Phospho-AMPK | Mimetic Aging Rat Model | - | Increased | [10] |

| Phospho-p38 MAPK | LPS-stimulated Microglia | 300 µM | Decreased | [13] |

| Phospho-ERK1/2 | Oxygen-Glucose Deprivation | 250 µM | Increased | [14][15] |

| ERK-1/ERK-2 | SH-SY5Y Neuroblastoma Cells | - | Decreased | [16] |

Signaling Pathway Diagram: NaHS, PI3K/Akt, and MAPK/ERK

Caption: NaHS modulates the PI3K/Akt and MAPK/ERK pathways, influencing cell survival and inflammation.

Interaction with Ion Channels

NaHS is a known modulator of various ion channels, which is a key mechanism by which it influences neuronal excitability and smooth muscle relaxation.

Key Findings:

-

Potassium Channels: NaHS can activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and relaxation of smooth muscle cells.[17]

-

Sodium and Calcium Channels: In neurons of the subforgnical organ, NaHS has been shown to influence both voltage-gated sodium and calcium currents, impacting neuronal excitability.[18][19]

-

Acid-Sensing Ion Channels (ASICs): NaHS can upregulate the function and expression of ASICs, an effect that is dependent on the MAPK/ERK signaling pathway.[20][21]

Experimental Protocols

Patch-Clamp Electrophysiology:

-

Cell Preparation: Neurons or other excitable cells are isolated and cultured.

-

Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a constant level (clamped) by an amplifier.

-

Current Measurement: The current flowing across the membrane through ion channels is measured in response to changes in membrane potential.

-

Drug Application: NaHS is applied to the cell, and changes in ion channel currents are recorded to determine its effects on channel activation, inactivation, and conductance.[19]

Regulation of Reactive Oxygen Species (ROS) Signaling

NaHS has a complex, often protective, role in modulating oxidative stress. It can act as an antioxidant and regulate the activity of ROS-detoxifying enzymes.

Key Findings:

-

NaHS can ameliorate oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the levels of antioxidants like glutathione (GSH) and the activity of enzymes such as superoxide dismutase (SOD).[10][22]

-

However, at higher concentrations, NaHS can also induce ROS production and apoptosis, for instance, by inhibiting mitochondrial complex IV.[23] This highlights the dose-dependent nature of its effects.

Quantitative Data on NaHS and Oxidative Stress Markers

| Marker/Enzyme | Model | NaHS Treatment | Effect | Reference |

| Malondialdehyde (MDA) | High-Fat Diet Fed Rats | - | Decreased | [22] |

| Total Antioxidant Capacity (TAC) | High-Fat Diet Fed Rats | - | Increased | [22] |

| Glutathione (GSH) | Mimetic Aging Model | - | Increased | [10] |

| Superoxide Dismutase (SOD) | Mimetic Aging Model | - | Increased | [10] |

| Catalase (CAT) | Mimetic Aging Model | - | Increased | [10] |

| ROS Generation | Rat Liver (High Dose) | 3 and 5 mg/kg | Increased | [23] |

Conclusion and Future Directions

This compound is a powerful tool for studying the biological effects of H₂S, demonstrating a remarkable ability to modulate a multitude of cellular signaling pathways. Its influence on apoptosis, inflammation, cell survival, ion channel function, and oxidative stress underscores its therapeutic potential for a range of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. However, the dose-dependent and cell-type-specific effects of NaHS necessitate careful and precise investigation.

Future research should focus on elucidating the specific cysteine residues targeted for persulfidation by NaHS on key signaling proteins, which will provide a more granular understanding of its mechanism of action. Furthermore, the development of more targeted H₂S donors and delivery systems will be crucial for translating the therapeutic promise of this fascinating signaling molecule into clinical applications. This guide serves as a foundational resource for researchers and drug developers aiming to harness the complex and potent biological activities of NaHS.

References

- 1. Persulfidation-based Modification of Cysteine Desulfhydrase and the NADPH Oxidase RBOHD Controls Guard Cell Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Persulfidation in Plants: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An exogenous hydrogen sulphide donor, NaHS, inhibits the apoptosis signaling pathway to exert cardio-protective effects in a rat hemorrhagic shock model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An exogenous hydrogen sulphide donor, NaHS, inhibits the apoptosis signaling pathway to exert cardio-protective effects in a rat hemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NaHS inhibits NF-κB signal against inflammation and oxidative stress in post-infectious irritable bowel syndrome - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. An exogenous hydrogen sulphide donor, NaHS, inhibits the nuclear factor κB inhibitor kinase/nuclear factor κb inhibitor/nuclear factor-κB signaling pathway and exerts cardioprotective effects in a rat hemorrhagic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of this compound in attenuating the aging process via PI3K/AKT and CaMKKβ/AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen sulfide attenuates lipopolysaccharide-induced inflammation by inhibition of p38 mitogen-activated protein kinase in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NaHS Protects against the Impairments Induced by Oxygen-Glucose Deprivation in Different Ages of Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating the antiproliferative mechanisms of NaHS, a hydrogen sulfide donor, in the SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Actions of Hydrogen Sulfide and ATP-Sensitive Potassium Channels on Colonic Hypermotility in a Rat Model of Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Actions of a hydrogen sulfide donor (NaHS) on transient sodium, persistent sodium, and voltage-gated calcium currents in neurons of the subfornical organ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Chronic NaHS treatment improves spatial and passive avoidance learning and memory and anxiety-like behavior and decreases oxidative stress in rats fed with a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Toxic effects of hydrogen sulfide donor NaHS induced liver apoptosis is regulated by complex IV subunits and reactive oxygen species generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"Physical and chemical properties of Sodium hydrosulfide relevant to lab use"

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium hydrosulfide (NaHS) pertinent to its application in laboratory settings, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details quantitative data, experimental protocols, and key signaling pathways influenced by NaHS as a hydrogen sulfide (H₂S) donor. All quantitative data are summarized in structured tables for ease of reference. Detailed methodologies for key experiments are provided, and mandatory visualizations of signaling pathways and experimental workflows are rendered using Graphviz (DOT language).

Introduction

This compound is an inorganic compound with the chemical formula NaHS. It is the product of the half-neutralization of hydrogen sulfide (H₂S) with sodium hydroxide.[1] In the laboratory, NaHS is a versatile reagent, serving as a source of hydrosulfide ions (HS⁻) and as a potent H₂S donor in biological systems. Its utility spans organic synthesis, analytical chemistry, and, increasingly, biomedical research, where it is used to investigate the physiological roles of H₂S as a gasotransmitter. This guide aims to consolidate the essential technical information required for the safe and effective use of NaHS in a research environment.

Physical and Chemical Properties

This compound is a colorless, hygroscopic solid with a characteristic "rotten egg" odor due to hydrolysis by atmospheric moisture, which releases hydrogen sulfide.[1] It is commercially available in anhydrous and hydrated forms, as well as in solution.

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its common forms.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | NaHS | [1] |

| Molar Mass | 56.06 g/mol | [1] |

| Appearance | Off-white, deliquescent solid | [1] |

| Density | 1.79 g/cm³ | [1] |

| Melting Point | 350 °C (662 °F; 623 K) (anhydrous) | [1] |

| 52-54 °C (hydrate) | ||

| 55 °C (dihydrate) | [1] | |

| 22 °C (trihydrate) | [1] | |

| Boiling Point | Decomposes | |

| Solubility in Water | 50 g/100 mL (22 °C) | [1] |

| Solubility | Soluble in alcohol and ether | [1] |

| pKa (of HS⁻) | ~19 | |

| pH of Solution | 11.5 - 12.5 (strongly alkaline) |

Table 2: Properties of Aqueous this compound Solutions

| Property | Value | References |

| Appearance | Yellow to dark green liquid | |

| Odor | Hydrogen sulfide (rotten egg) | |

| Boiling Point | 123 - 132 °C | |

| Specific Gravity | 1.15 - 1.33 |

Reactivity and Incompatibilities

This compound is a reactive chemical, and a thorough understanding of its reactivity is crucial for safe handling.

-

Reaction with Acids: NaHS reacts vigorously with acids to release highly toxic and flammable hydrogen sulfide gas.[2]

-

Reaction with Oxidizing Agents: It can react violently with strong oxidizing agents.

-

Incompatible Materials: this compound solutions are corrosive to metals such as copper, zinc, and aluminum, as well as their alloys (e.g., brass, bronze).[3]

-

Air Sensitivity: When exposed to air, NaHS undergoes autoxidation, gradually forming polysulfides, thiosulfate, and sulfate. It also absorbs carbon dioxide to form sodium carbonate.

Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving this compound.

Preparation of a Standard this compound Solution

Objective: To prepare an aqueous solution of this compound for use in experiments.

Materials:

-

This compound (NaHS), solid (anhydrous or hydrate)

-

Deionized water, deoxygenated

-

Nitrogen gas

-

Glassware (beaker, volumetric flask, graduated cylinder)

-

Magnetic stirrer and stir bar

Procedure:

-

Deoxygenate the deionized water by bubbling with nitrogen gas for at least 30 minutes. This is critical to prevent the oxidation of NaHS.

-

Weigh the desired amount of NaHS solid in a fume hood. Due to its hygroscopic nature, this should be done quickly.

-

In the fume hood, add the weighed NaHS to a beaker containing a magnetic stir bar and a portion of the deoxygenated water.

-

Stir the mixture until the solid is completely dissolved.

-

Carefully transfer the solution to a volumetric flask.

-

Rinse the beaker with small portions of deoxygenated water and add the rinsings to the volumetric flask.

-

Bring the solution to the final volume with deoxygenated water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

The solution should be used fresh and stored under a nitrogen atmosphere to minimize degradation.[4]

Iodometric Titration for the Determination of this compound Concentration

Objective: To determine the concentration of a this compound solution.

Principle: Sulfide is reacted with an excess of a standard iodine solution in an acidic medium. The remaining unreacted iodine is then titrated with a standard sodium thiosulfate solution using a starch indicator.

Materials:

-

This compound solution (sample)

-

Standard iodine solution (0.01 N)

-

Standard sodium thiosulfate solution (0.01 N)

-

Concentrated hydrochloric acid

-

Starch indicator solution

-

Buret, pipettes, Erlenmeyer flasks

Procedure:

-

Pipette a known volume of the this compound sample into a 250 mL Erlenmeyer flask. To minimize H₂S loss, the tip of the pipette should be below the surface of the liquid in the flask.

-

Add an excess of the standard 0.01 N iodine solution to the flask and mix.

-

Immediately add concentrated hydrochloric acid to the flask.

-

Titrate the excess iodine with the standard 0.01 N sodium thiosulfate solution until the solution becomes a pale straw color.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears. This is the endpoint.

-

Perform a blank titration using deionized water instead of the NaHS sample.

-

Calculate the concentration of this compound in the sample based on the difference in the volume of sodium thiosulfate used for the blank and the sample.[5]

Reduction of an Aromatic Nitro Compound

Objective: To demonstrate the use of this compound as a reducing agent in organic synthesis.

Reaction: R-NO₂ + NaHS → R-NH₂

Materials:

-

Aromatic nitro compound (e.g., o-nitrophenol)

-

This compound

-

Ethanol

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

-

Reflux apparatus, stirring equipment, separatory funnel, distillation apparatus

Procedure:

-

Dissolve the aromatic nitro compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Prepare a solution of this compound in a mixture of ethanol and water.

-

Slowly add the this compound solution to the solution of the nitro compound with stirring.

-

Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and then with a dilute hydrochloric acid solution to extract the amine product as its hydrochloride salt.

-

Separate the aqueous layer and neutralize it with a sodium hydroxide solution to liberate the free amine.

-

Extract the amine with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent to obtain the crude product.

-

Purify the product by distillation or recrystallization.[6][7][8]

Role in Signaling Pathways and Drug Development

This compound is widely used in biomedical research as a donor of hydrogen sulfide (H₂S), a gasotransmitter with significant roles in various physiological and pathophysiological processes. This has made NaHS a valuable tool in drug development for conditions such as cardiovascular diseases, inflammation, and neurodegenerative disorders.

H₂S-Mediated Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of H₂S in key signaling pathways.

Caption: H₂S-mediated inhibition of the NF-κB signaling pathway.[9][10]

Caption: Modulation of the MAPK/Erk signaling pathway by H₂S.[2][6]

Caption: H₂S-mediated regulation of the intrinsic apoptosis pathway.[3][9][11]

Caption: H₂S activation of the Keap1-Nrf2 antioxidant pathway.[12][13][14][15][16]

Experimental Workflow for Studying NaHS Effects on Cells

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular process, such as inflammation in endothelial cells.

References

- 1. Drug Test Management Flowchart- Hillery Group Accredited Testers | EdrawMax Templates [edrawmax.com]

- 2. researchgate.net [researchgate.net]

- 3. Endogenous Hydrogen Sulfide Persulfidates Caspase-3 at Cysteine 163 to Inhibit Doxorubicin-Induced Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single cell RNA sequencing reveals endothelial cell killing and resolution pathways in experimental malaria-associated acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nemi.gov [nemi.gov]

- 6. web.mst.edu [web.mst.edu]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Hydrogen sulfide-induced apoptosis of human aorta smooth muscle cells via the activation of mitogen-activated protein kinases and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. egchemicals.com [egchemicals.com]

- 11. Hydrogen sulfide protects H9c2 cardiomyoblasts against H2O2-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen Sulfide Protects Against Cellular Senescence via S-Sulfhydration of Keap1 and Activation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 15. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Hydrogen Sulfide: A Technical Guide to Sodium Hydrosulfide (NaHS) as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physiological relevance of Sodium Hydrosulfide (NaHS) as a potent and widely utilized source of the gaseous signaling molecule, hydrogen sulfide (H₂S). As the scientific community continues to unravel the multifaceted roles of H₂S in health and disease, NaHS has emerged as an invaluable tool for investigating its therapeutic potential across a spectrum of applications, from cardiovascular and neurological disorders to inflammation and cancer. This document provides a comprehensive overview of the core physiological effects of NaHS, detailed experimental protocols for its use in key research models, and a summary of quantitative data to facilitate experimental design and interpretation. Furthermore, we present visual representations of the critical signaling pathways modulated by H₂S derived from NaHS.

Core Physiological Relevance of NaHS as an H₂S Donor

This compound is an inorganic salt that rapidly dissociates in aqueous solutions to release hydrosulfide ions (HS⁻), which in turn establish an equilibrium with H₂S gas. This rapid release characteristic makes NaHS a suitable donor for studying the acute effects of H₂S in various biological systems.[1] Its ease of use and cost-effectiveness have contributed to its widespread adoption in both in vitro and in vivo research.

The physiological effects of H₂S are pleiotropic, and NaHS has been instrumental in elucidating these actions. Key areas of investigation include:

-

Cardiovascular System: H₂S is a potent vasodilator and plays a crucial role in blood pressure regulation. NaHS administration has been shown to induce vasorelaxation, lower blood pressure, and protect against ischemia-reperfusion injury in the heart.[2]

-

Nervous System: In the central and peripheral nervous systems, H₂S acts as a neuromodulator. Studies using NaHS have demonstrated its neuroprotective effects in models of stroke and neurodegenerative diseases, largely attributed to its anti-apoptotic and antioxidant properties.[3]

-

Inflammatory Response: H₂S exhibits complex, often concentration-dependent, effects on inflammation. NaHS has been shown to suppress the expression of pro-inflammatory cytokines and inhibit the activation of key inflammatory signaling pathways, such as NF-κB.

-

Cancer Biology: The role of H₂S in cancer is multifaceted. Research utilizing NaHS has shown that H₂S can either promote or inhibit cancer cell proliferation and apoptosis, depending on the cancer type and the concentration of the donor.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of NaHS. These tables are intended to provide a comparative overview of effective concentrations and observed physiological changes.

Table 1: Cardiovascular Effects of NaHS

| Parameter | Species/Model | NaHS Concentration/Dose | Observed Effect | Citation |

| Vasorelaxation | Mouse Aortic Rings | 1 µM - 3 mM | 95 ± 7% vasorelaxation (EC₅₀: 189 ± 69 µM) | [2] |

| Blood Pressure | Diabetic Rats | N/A (L-cysteine induced) | NaHS-induced vasorelaxation is reduced with a K-ATP blocker | [4] |

| Infarct Size | Rat Model of Ischemia/Reperfusion | N/A | Not specified | [5] |

| Cardiac Function | Rat Model of Hemorrhagic Shock | 28 µmol/kg, i.p. | Ameliorated hemodynamic deterioration and decreased myocardial enzyme elevation |

Table 2: Neuroprotective Effects of NaHS

| Parameter | Model | NaHS Concentration/Dose | Observed Effect | Citation |

| Infarct Volume | Rat MCAO Model | N/A | Not specified | [6] |

| Cell Viability | HT22 cells with Oxygen-Glucose Deprivation | 10, 50, 250 µM | Significantly protected against cell death | [3] |

| Brain Infarct Volume | Rat MCAO/R Model | 1.25, 2.5, 5.0 mg/Kg | Significantly reduced in a dosage-dependent manner | [3] |

Table 3: Anti-inflammatory Effects of NaHS

| Parameter | Model | NaHS Concentration/Dose | Observed Effect | Citation |

| Cytokine Levels (IL-1β, IL-18, IL-6) | Mouse Gastric Tissue (WAS-induced gastritis) | N/A | Reduced cytokine levels | |

| NF-κB Signaling | Diabetic Rat Wounds | N/A | Hypothetically inhibits NF-κB activation | [7] |

Table 4: Effects of NaHS on Cancer Cell Lines

| Cell Line | NaHS Concentration | Effect | Citation |

| Various Cancer Cell Lines | N/A | IC₅₀ values vary depending on the cell line and incubation time | [3][8][9][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NaHS.

Preparation of NaHS Solutions

Caution: NaHS is corrosive and releases toxic H₂S gas, especially in acidic conditions. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][11]

-

Stock Solution Preparation (for in vitro studies):

-

Weigh the desired amount of NaHS hydrate (e.g., NaHS·xH₂O) in a fume hood.

-

Dissolve the NaHS in deoxygenated, serum-free cell culture medium or buffer (e.g., PBS) to the desired stock concentration (e.g., 100 mM).[12][13] Prepare fresh for each experiment as H₂S rapidly evaporates from the solution.[14]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Dilute the stock solution to the final working concentration in the complete cell culture medium immediately before adding to the cells.

-

-

Solution Preparation (for in vivo studies):

-

In a fume hood, dissolve the required amount of NaHS in sterile, deoxygenated saline (0.9% NaCl).

-

Prepare the solution fresh immediately before administration to the animal to ensure accurate dosing.

-

In Vivo Administration: Intraperitoneal (IP) Injection in Rodents

-

Animal Restraint: Properly restrain the mouse or rat. For mice, grasp the loose skin over the shoulders and behind the ears. For rats, ensure a firm but gentle grip that prevents movement.[15][16][17]

-

Injection Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.[15][16]

-

Disinfection: Clean the injection site with 70% ethanol.

-

Injection: Tilt the animal's head slightly downward. Insert a 25-30 gauge needle (bevel up) at a 30-45° angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct placement. Inject the NaHS solution slowly.[15][17]

-

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

In Vitro Vasorelaxation Assay Using Isolated Aortic Rings

-

Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit (K-H) buffer.

-

Ring Preparation: Carefully remove adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.

-

Mounting: Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, contract the rings with a vasoconstrictor, such as phenylephrine (PE, 1 µM).

-

NaHS Administration: Once the contraction reaches a stable plateau, add cumulative concentrations of NaHS (e.g., 1 µM to 3 mM) to the organ bath.[2]

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by PE.

Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model and TTC Staining

-

MCAO Surgery: Induce focal cerebral ischemia in rats or mice using the intraluminal suture method. Briefly, a filament is inserted through the external carotid artery to occlude the middle cerebral artery.[6]

-

NaHS Administration: Administer NaHS (e.g., via IP injection) at a predetermined time point before, during, or after the ischemic event.

-

Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-